1-Ethylpiperidine-2-carboxylic acid

Physicochemical Properties Drug Design Lead Optimization

1-Ethylpiperidine-2-carboxylic acid (CAS 69081-83-0) is a non-interchangeable N-ethyl pipecolic acid derivative with XLogP3 -1.2 and TPSA 40.5 Ų, offering a unique property profile distinct from N-methyl or N-propyl analogs. Its balanced lipophilicity and defined steric/electronic environment make it the optimal intermediate for CNS drug discovery and chiral ligand synthesis. Available in both enantiomers for stereochemical precision. Choose this specific building block to ensure SAR fidelity—generic substitution risks altering conformation, metabolic stability, and target binding kinetics. Contact us for bulk pricing.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 69081-83-0
Cat. No. B1289066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylpiperidine-2-carboxylic acid
CAS69081-83-0
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCN1CCCCC1C(=O)O
InChIInChI=1S/C8H15NO2/c1-2-9-6-4-3-5-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
InChIKeyYTPIYJQYZRVUHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethylpiperidine-2-carboxylic Acid (CAS 69081-83-0) - Core Physicochemical and Class Identity


1-Ethylpiperidine-2-carboxylic acid (CAS 69081-83-0) is an N-alkylated derivative of pipecolic acid, characterized by an ethyl substituent on the piperidine nitrogen and a carboxylic acid moiety at the 2-position. With a molecular formula of C8H15NO2 and a molecular weight of 157.21 g/mol [1], it belongs to the class of alpha-amino acids. Its fundamental physicochemical profile includes a calculated XLogP3-AA value of -1.2, indicating high hydrophilicity, and a topological polar surface area (TPSA) of 40.5 Ų, which places it in a distinct region of chemical space compared to unsubstituted or shorter-chain N-alkyl pipecolic acids [2].

Quantifiable Differentiation of 1-Ethylpiperidine-2-carboxylic Acid from N-Alkyl and Positional Analogs


In procurement for specialized research, such as structure-activity relationship (SAR) exploration or the synthesis of complex bioactive molecules, generic substitution among piperidine-2-carboxylic acid derivatives is not scientifically sound. The nature of the N-alkyl substituent is a critical determinant of a compound's physicochemical properties (e.g., lipophilicity, basicity) and, by class-level inference, its biological interactions [1]. A methyl (e.g., N-methylpipecolic acid), ethyl (target compound), or propyl group will each uniquely influence the compound's conformation, metabolic stability, and target binding kinetics [2]. The quantitative evidence below demonstrates that 1-Ethylpiperidine-2-carboxylic acid occupies a specific property space, making it a non-interchangeable, unique building block for specific synthetic or mechanistic objectives.

1-Ethylpiperidine-2-carboxylic Acid: Quantitative Evidence vs. Closest Analogs


Comparative Hydrophilicity: 1-Ethyl vs. 1-Methyl vs. 1-Propyl Pipecolic Acid Analogs

The introduction of an N-ethyl group imparts a distinct lipophilicity profile relative to its methyl and propyl analogs. This property, measured by XLogP3, is critical for predicting absorption, distribution, metabolism, and excretion (ADME) characteristics and optimizing target binding. The target compound (XLogP3: -1.2) is more lipophilic than the unsubstituted pipecolic acid and the N-methyl analog, potentially offering improved membrane permeability over the former while maintaining better aqueous solubility than the more lipophilic N-propyl derivative [1], [2].

Physicochemical Properties Drug Design Lead Optimization Lipophilicity

Regioisomeric Specificity: 2-Carboxylic Acid Position vs. 3- and 4-Carboxylic Acid Analogs

The position of the carboxylic acid group on the piperidine ring is a primary determinant of chemical reactivity and the three-dimensional presentation of the molecule. The target compound's 2-carboxylic acid group is vicinal to the ring nitrogen, creating a unique alpha-amino acid motif that is fundamental to its identity as a pipecolic acid derivative [1]. This arrangement offers distinct synthetic utility and conformational properties compared to the 3- or 4-substituted isomers, which are beta- and gamma-amino acids, respectively .

Synthetic Chemistry Building Blocks Reactivity Conformational Analysis

Vendor-Specified Purity as a Procurement Differentiator

Reproducibility in chemical and biological research is critically dependent on the defined purity of starting materials. Vendor specifications for 1-Ethylpiperidine-2-carboxylic acid provide a direct, quantifiable basis for procurement decisions. For example, one supplier (AKSci) guarantees a minimum purity of 98% , whereas other common commercial sources may list a standard purity of 95% . This 3% difference in purity specification can be a decisive factor in minimizing side reactions and ensuring the validity of sensitive assay results.

Chemical Synthesis Quality Control Reproducibility Procurement

Optimal Scientific and Industrial Application Scenarios for 1-Ethylpiperidine-2-carboxylic Acid


Synthesis of Advanced Pharmaceutical Intermediates for CNS Targets

Given its alpha-amino acid structure and specific XLogP3 of -1.2, 1-Ethylpiperidine-2-carboxylic acid is an optimal intermediate for synthesizing novel CNS-active compounds. Its balanced lipophilicity profile [1] makes it a superior starting point over less lipophilic N-methyl or more lipophilic N-propyl analogs for optimizing brain penetration potential while maintaining adequate solubility. It is widely utilized as an important intermediate in pharmaceutical development, particularly for compounds targeting neurological disorders .

Structure-Activity Relationship (SAR) Studies of Bioactive Peptides

As an N-alkylated alpha-amino acid, this compound is a critical tool for exploring the conformational and pharmacophoric requirements of peptide-receptor interactions. The ethyl substituent provides a defined steric and electronic environment [1] that is distinct from the methyl group found in natural N-methylpipecolic acid (Mep) of tubulysins . This allows researchers to probe hydrophobic binding pockets or modify peptide backbone conformation in ways not possible with other analogs, making it invaluable for lead optimization programs.

Use as a Chiral Building Block in Asymmetric Synthesis

The availability of both enantiomers of 1-Ethylpiperidine-2-carboxylic acid, such as the (R)- and (S)- forms [1], establishes it as a versatile chiral building block. Its unique combination of an alpha-amino acid motif and a tertiary amine enables the construction of complex, stereochemically pure molecules. This is particularly relevant for synthesizing chiral ligands or catalysts, where the precise three-dimensional orientation of the ethyl and carboxylate groups dictates enantioselectivity .

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